molecular formula C8H5ClN2 B1368886 2-Chloro-1,5-naphthyridine CAS No. 7689-62-5

2-Chloro-1,5-naphthyridine

Cat. No.: B1368886
CAS No.: 7689-62-5
M. Wt: 164.59 g/mol
InChI Key: JUYRQGHDOBBUEA-UHFFFAOYSA-N
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Description

2-Chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms and a chlorine substituent at the second position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Biochemical Analysis

Biochemical Properties

2-Chloro-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form complexes with metal ions, which can affect the catalytic activity of metalloenzymes. Additionally, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Moreover, it can impact metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription, by stabilizing the enzyme-DNA complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the levels of various metabolites. For instance, the compound can inhibit enzymes involved in nucleotide synthesis, leading to alterations in the cellular nucleotide pool. Additionally, this compound can affect the flux of metabolic intermediates, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into the nucleus, where it interacts with DNA and nuclear proteins, affecting gene expression and chromatin structure .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,5-naphthyridine typically involves cyclization reactions. One common method is the cyclization of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and montmorillonite K10 as a catalyst . Another approach involves the use of phosphorus oxychloride with 1,5-naphthyridine-2(1H)-one to obtain the 2-chloro derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while cross-coupling reactions can produce complex organic molecules with extended conjugation.

Comparison with Similar Compounds

2-Chloro-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:

    1,8-Naphthyridine: Another isomer with different nitrogen atom positions.

    2-Amino-1,5-naphthyridine: A derivative with an amino group instead of chlorine.

    2-Methyl-1,5-naphthyridine: A derivative with a methyl group at the second position.

Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYRQGHDOBBUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569183
Record name 2-Chloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7689-62-5
Record name 2-Chloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,5-naphthyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 250 mL round bottomed flask charged with 1,5-naphthyridin-2(1H)-one (2.98 g, 20.37 mmol) and phosphorus oxychloride (40 ml, 437 mmol) was heated at 100° C. for 3 h. The reaction was cooled to room temperature and excess POCl3 was removed in vacuo. The residue was poured onto ice and neutralized with NaHCO3. The mixture was extracted with DCM (4×) and the combined organic layers were evaporated onto silica gel and purified by flash chromatography (ISCO (80 gram)) eluting with EtOAc:DCM (0:1→1:4) to give 1.08 g (32%, 2 steps) of a light-yellow amorphous solid. ESI-MS 164.9, 166.9 [M+1].
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 2-chloro-1,5-naphthyridine in this research?

A1: The synthesis of this compound serves as an important step towards the ultimate goal of the research, which is to create bis-naphthyridine centered tridentate ligands for ruthenium complexes. [] The chlorine atom in this compound serves as a handle for further functionalization. The researchers utilize this functionality to connect the naphthyridine core with other molecular units via Stille cross-coupling reactions. [] This approach allows for the construction of complex molecules with potentially useful properties, such as the targeted ruthenium complexes.

Q2: Are there any details about the analytical methods used to characterize this compound?

A2: While the paper doesn't provide specific details on the analytical techniques employed, it does mention that the synthesis of this compound, along with some of its intermediates, was previously unreported. [] This suggests that the researchers likely used various characterization methods to confirm the identity and purity of their synthesized compound. Common techniques for characterizing similar compounds include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

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